![molecular formula C22H17Cl3N6 B13425037 Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- CAS No. 33872-61-6](/img/structure/B13425037.png)
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydrazide groups and chlorophenyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- typically involves multi-step organic reactions. The synthetic routes often include the reaction of hydrazine derivatives with chlorophenyl compounds under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. .
Scientific Research Applications
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .
Comparison with Similar Compounds
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
Tris(4-chlorophenyl)methanol (TCPM): Known for its environmental persistence and bioaccumulative properties.
Tris(4-chlorophenyl)methane (TCPMe): Similar in structure but differs in its chemical reactivity and applications. The uniqueness of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- lies in its specific combination of hydrazide and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33872-61-6 |
|---|---|
Molecular Formula |
C22H17Cl3N6 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
1,2,3-tris[(4-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C22H17Cl3N6/c23-19-7-1-16(2-8-19)13-26-29-22(30-27-14-17-3-9-20(24)10-4-17)31-28-15-18-5-11-21(25)12-6-18/h1-15H,(H2,29,30,31) |
InChI Key |
ZDJVRDNJLXZODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)NN=CC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


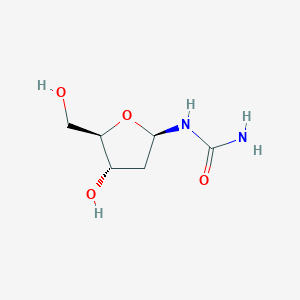



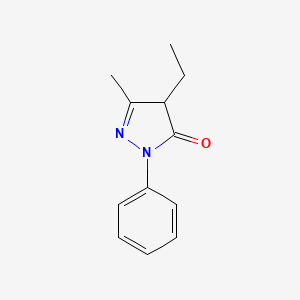
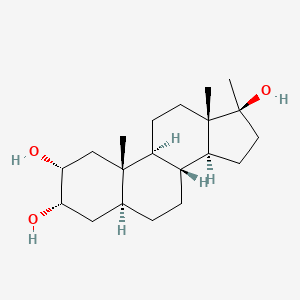
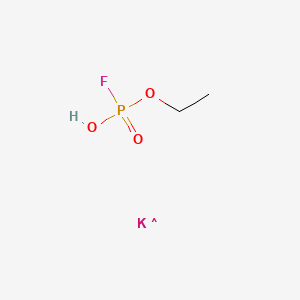
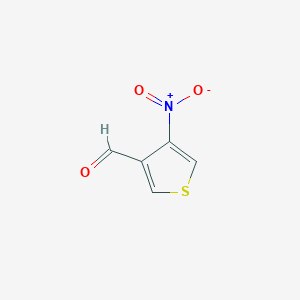
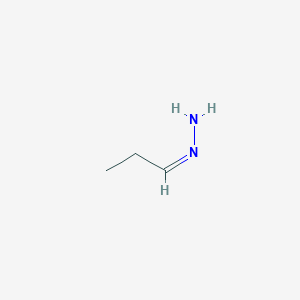
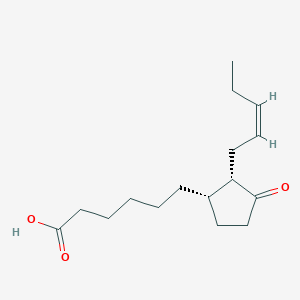
![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)

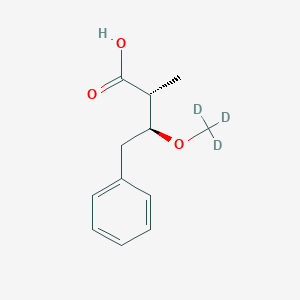
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)
